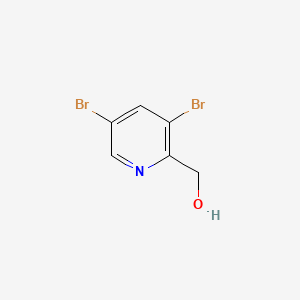

(3,5-Dibromopyridin-2-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(3,5-dibromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZGZBJRHIRFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743616 | |

| Record name | (3,5-Dibromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-36-6 | |

| Record name | 3,5-Dibromo-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dibromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,5-Dibromopyridin-2-yl)methanol synthesis protocol

An In-depth Technical Guide on the Synthesis of (3,5-Dibromopyridin-2-yl)methanol

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. The unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel pharmaceutical agents and other specialized chemicals.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a two-step process commencing from the readily available precursor, 3,5-dibromopyridine. The overall strategy involves:

-

Regioselective Formylation: Introduction of a formyl group at the 2-position of 3,5-dibromopyridine. This is achieved through a halogen-metal exchange reaction at low temperatures, followed by quenching with an appropriate electrophile such as N,N-dimethylformamide (DMF).

-

Reduction: Subsequent reduction of the synthesized 3,5-dibromo-2-formylpyridine intermediate to the target primary alcohol, this compound, using a suitable reducing agent.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Synthesis of 3,5-Dibromopyridine | Pyridine | Bromine, Sulfuric acid, Thionyl chloride | - | 130 | 10 | ~82 | - |

| 2 | Synthesis of 3,5-Dibromo-2-formylpyridine | 3,5-Dibromopyridine | n-Butyllithium or Grignard reagent, DMF | Toluene/THF | -78 to 15 | 0.5-15 | >80 (est.) | >98.5 |

| 3 | Synthesis of this compound | 3,5-Dibromo-2-formylpyridine | Sodium borohydride | Methanol | 0 to rt | 1-2 | High | High |

Yields for steps 2 and 3 are estimated based on analogous reactions reported in the literature for similar substrates.[1]

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromopyridine

This protocol is based on the method described for the synthesis of 3,5-dibromopyridine from pyridine.[2]

Materials:

-

Pyridine (100 g)

-

Concentrated sulfuric acid (98%, 100 g)

-

Thionyl chloride (300 g)

-

Bromine (550 g)

-

Methanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, add pyridine, concentrated sulfuric acid, and thionyl chloride.

-

Heat the mixture to reflux.

-

Slowly add bromine dropwise over a period of 10 hours while maintaining the reflux.

-

After the addition is complete, raise the temperature to 130°C and continue the reaction until the evolution of red-brown gas ceases.

-

Cool the reaction mixture and perform steam distillation.

-

Collect the crude 3,5-dibromopyridine that precipitates in the water.

-

Recrystallize the crude product from methanol to obtain pure 3,5-dibromopyridine.

Step 2: Synthesis of 3,5-Dibromo-2-formylpyridine

This protocol is adapted from procedures for the regioselective formylation of dihalopyridines via halogen-metal exchange.[1][3]

Materials:

-

3,5-Dibromopyridine (1 equivalent)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 equivalents, 2.5 M in hexanes) or Isopropyl magnesium chloride

-

N,N-Dimethylformamide (DMF) (1.5 equivalents)

-

Hydrochloric acid solution

-

Organic solvent for extraction (e.g., Toluene)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromopyridine in anhydrous toluene to make a dilute solution (e.g., 0.05 M).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at -78°C and stir for 30 minutes to ensure complete lithium-halogen exchange.

-

In a separate flask, dissolve DMF in anhydrous toluene. Add this solution dropwise to the reaction mixture at -78°C.

-

Stir the reaction mixture for another 30 minutes at -78°C.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Adjust the pH of the aqueous layer to be acidic with a hydrochloric acid solution.

-

Extract the product with an organic solvent such as toluene.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dibromo-2-formylpyridine. Further purification can be achieved by crystallization.

Step 3: Synthesis of this compound

This is a standard reduction of an aromatic aldehyde to a primary alcohol.

Materials:

-

3,5-Dibromo-2-formylpyridine (1 equivalent)

-

Methanol

-

Sodium borohydride (1.5 equivalents)

-

Water

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolve 3,5-dibromo-2-formylpyridine in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to (3,5-Dibromopyridin-2-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthesis protocol, and the potential applications of the novel chemical entity, (3,5-Dibromopyridin-2-yl)methanol. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | Calculated |

| Molecular Weight | 266.92 g/mol | Calculated |

| Appearance | Solid (predicted) | Inferred from analogs[1][2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from general pyridine chemistry[3] |

Representative Experimental Protocol: Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not published, a representative procedure can be adapted from general methods for the synthesis of brominated pyridyl methanols. The following protocol outlines a plausible synthetic route starting from 3,5-dibromopyridine.

Reaction Scheme:

A plausible synthetic route.

Materials:

-

3,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-dibromopyridine (1 equivalent) and dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: Dry paraformaldehyde (1.5 equivalents) is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Applications in Drug Discovery

Substituted pyridyl methanols are valuable intermediates in the synthesis of pharmaceutical compounds.[4][5] The bromine atoms on the pyridine ring of this compound serve as versatile handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The methanol group can also be modified, for instance, through oxidation to an aldehyde or conversion to an ether or ester. This versatility makes it a promising building block for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.[4]

General Drug Discovery Workflow

The following diagram illustrates a typical workflow in a drug discovery program where a novel building block like this compound could be utilized.

Drug discovery workflow.

Conclusion

This compound represents a promising, albeit undercharacterized, chemical entity with significant potential as a versatile building block in medicinal chemistry and drug discovery. The estimated physicochemical properties and the representative synthetic protocol provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound in the synthesis of novel bioactive molecules. Its structural features suggest that it could be a valuable tool in the development of new therapeutics.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3,5-Dibromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3,5-Dibromopyridin-2-yl)methanol. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted chemical shifts and coupling constants based on established NMR principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this and related compounds.

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of structurally similar compounds, including brominated pyridines and pyridine-2-methanol derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.45 | d | ~2.0 | H-6 |

| ~8.05 | d | ~2.0 | H-4 |

| ~4.80 | s | - | -CH₂OH |

| ~5.50 | t | ~5.0 | -CH₂OH |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 |

| ~120.0 | C-3 |

| ~142.0 | C-4 |

| ~118.0 | C-5 |

| ~150.0 | C-6 |

| ~63.0 | -C H₂OH |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

Instrumentation: NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: The peaks are integrated to determine the relative ratios of protons, and the chemical shifts of the peaks are determined.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Logical Relationship of NMR Spectral Features

The following diagram outlines the logical connections between the molecular structure and the resulting NMR spectral data.

Caption: Relationship between molecular structure and key NMR spectral parameters.

Mass Spectrometry Analysis of (3,5-Dibromopyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of (3,5-Dibromopyridin-2-yl)methanol, a key intermediate in various pharmaceutical and chemical syntheses. Understanding its mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and metabolic studies. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents a logical workflow for its characterization.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is characterized by the distinct isotopic pattern of two bromine atoms and predictable fragmentation pathways stemming from its alcohol and dibromopyridine moieties.

Isotopic Profile

Due to the natural abundance of the 79Br and 81Br isotopes, compounds containing two bromine atoms exhibit a characteristic isotopic cluster for the molecular ion [M]+• and its fragments. This pattern consists of three major peaks: [M]+•, [M+2]+•, and [M+4]+• with relative intensities in an approximate 1:2:1 ratio. This serves as a primary diagnostic tool for identifying dibrominated compounds in a mass spectrum.

Predicted Quantitative Fragmentation Data

While specific experimental data for this compound is not widely published, a predicted fragmentation pattern under electron ionization (EI) can be postulated based on established fragmentation rules for alcohols, pyridines, and halogenated aromatic compounds. The following table summarizes the expected major ions, their m/z values, and their proposed origins.

| Predicted m/z | Proposed Fragment Ion | Interpretation |

| 265/267/269 | [C6H5Br2NO]+• | Molecular Ion ([M]+•) |

| 247/249/251 | [C6H3Br2NO]+• | Loss of H2O |

| 186/188 | [C6H4BrNO]+ | Loss of a Br radical |

| 158/160 | [C5H3BrN]+• | Loss of CH2OH and H |

| 107 | [C5H4N-CH2OH]+ | Loss of two Br radicals |

| 78 | [C5H4N]+ | Pyridine cation radical |

Note: The m/z values are presented for the major isotopes (79Br and 81Br). The table reflects the predicted fragmentation and relative abundances may vary based on the ionization technique and energy.

Experimental Protocols

The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of this compound, providing both separation and structural information.

-

Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

If derivatization is required to improve volatility, silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-400.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is advantageous for analyzing the compound directly from reaction mixtures or biological matrices with minimal sample preparation.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase to a concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode for fragmentation analysis of the protonated molecule [M+H]+.

-

Visualized Workflows and Pathways

General Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: General workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion of this compound is predicted to follow several key pathways as depicted below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

FT-IR Spectral Analysis of (3,5-Dibromopyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral characteristics of (3,5-Dibromopyridin-2-yl)methanol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a detailed theoretical analysis based on the known vibrational frequencies of its constituent functional groups. This guide includes a predicted FT-IR peak assignment table, a detailed experimental protocol for acquiring the spectrum via the Potassium Bromide (KBr) pellet method, and a workflow diagram for the FT-IR analysis process. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical analysis for the identification and characterization of this and structurally related molecules.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its principal functional groups: the hydroxyl (-OH) group, the pyridine ring, and the carbon-bromine (C-Br) bonds. The predicted vibrational frequencies, their expected intensities, and assignments are summarized in the table below. These predictions are derived from established correlation tables and spectral data of analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretching (H-bonded) | Alcohol (-OH) |

| 3100 - 3000 | Medium - Weak | C-H stretching | Aromatic (Pyridine) |

| 2950 - 2850 | Medium | C-H stretching | Methylene (-CH₂-) |

| 1600 - 1585 | Medium - Strong | C=C stretching | Aromatic (Pyridine) |

| 1500 - 1400 | Medium - Strong | C=N stretching | Aromatic (Pyridine) |

| 1470 - 1450 | Medium | C-H bending (scissoring) | Methylene (-CH₂-) |

| 1320 - 1210 | Strong | C-O stretching | Primary Alcohol |

| 1440 - 1395 | Medium | O-H bending | Alcohol (-OH) |

| 900 - 675 | Strong | C-H out-of-plane bending | Aromatic (Pyridine) |

| Below 700 | Medium - Strong | C-Br stretching | Bromo-aromatic |

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This section details the procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[1][2] This method involves dispersing the solid sample in a KBr matrix and compressing it into a thin, transparent pellet.[1][2]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a die for pellet formation

-

Analytical balance (4-place)

-

Infrared-grade Potassium Bromide (KBr), spectroscopic grade, thoroughly dried

-

Spatula

-

Sample of this compound

-

Acetone (for cleaning)

-

Desiccator or oven for drying KBr and equipment

Procedure:

-

Preparation of Equipment: Thoroughly clean the agate mortar, pestle, and die set with acetone and ensure they are completely dry.[1] It is recommended to dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the O-H stretching region of the spectrum.[3]

-

Sample and KBr Weighing: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry, spectroscopic grade KBr.[1][2] The sample concentration in the KBr should be in the range of 0.2-1% by weight.[1]

-

Grinding and Mixing: First, grind the sample in the agate mortar until it becomes a fine powder.[1] Then, add a small amount of the KBr and gently mix (triturate).[1] Add the remaining KBr and continue to grind the mixture for about a minute until a fine, homogeneous powder is obtained.[1] Avoid prolonged grinding to minimize moisture absorption by the hygroscopic KBr.[1]

-

Pellet Formation:

-

Pellet Inspection and Analysis:

-

Carefully release the pressure and disassemble the die.

-

The resulting pellet should be thin and transparent.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of a pure KBr pellet or empty beam path).

-

Acquire the sample spectrum. The typical mid-IR range is 4000-400 cm⁻¹.[1]

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For a quicker, non-destructive analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a suitable alternative.[5][6][7] In this technique, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.[7] The IR beam is then directed through the crystal, where it interacts with the sample at the surface.[6][7]

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of a solid sample.

Interpretation of the Predicted Spectrum

-

O-H Region (3500 - 3200 cm⁻¹): A strong and broad absorption band is expected in this region, which is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group in the alcohol moiety.[8][9] The broadness is a result of the varying degrees of hydrogen bonding in the solid state.[8]

-

C-H Region (3100 - 2850 cm⁻¹): Weaker to medium intensity bands are anticipated here. The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine ring.[10][11] Those below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group of the methanol substituent.[12]

-

Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information that is unique to the molecule.

-

Pyridine Ring Vibrations (1600 - 1400 cm⁻¹): Several medium to strong bands are expected due to the C=C and C=N stretching vibrations within the aromatic pyridine ring.[11][13]

-

C-O Stretching (1320 - 1210 cm⁻¹): A strong absorption band in this region is indicative of the C-O stretching vibration of the primary alcohol.[14][15]

-

O-H Bending (1440 - 1395 cm⁻¹): A medium intensity band corresponding to the in-plane bending of the O-H group is also expected.[11]

-

C-Br Stretching (below 700 cm⁻¹): The C-Br stretching vibrations typically occur at lower wavenumbers and are expected to be present in the far-infrared region of the spectrum.[16] The presence of two bromine atoms will likely result in multiple C-Br stretching bands.

-

By correlating the observed peaks in an experimental spectrum with the data presented in this guide, researchers can confidently identify and characterize this compound.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. elixirpublishers.com [elixirpublishers.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide on the Chemical Reactivity of the Bromines in (3,5-Dibromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atoms in (3,5-Dibromopyridin-2-yl)methanol, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the bromine atoms at the C3 and C5 positions of the pyridine ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This guide offers detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic design and synthesis of complex pyridine derivatives.

Introduction to the Reactivity of 3,5-Dibromopyridines

The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials. The introduction of two bromine atoms at the 3- and 5-positions, coupled with a hydroxymethyl group at the 2-position, provides a trifunctional platform for molecular elaboration. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the substituents, govern the reactivity of the C-Br bonds. Generally, the bromine atom at the C3-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to its position relative to the electron-withdrawing nitrogen atom. This inherent difference in reactivity enables regioselective functionalization, allowing for the stepwise introduction of different substituents at the C3 and C5 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions offer a direct route to a diverse range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, regioselective Suzuki-Miyaura coupling can be achieved to introduce an aryl or heteroaryl group at the C3 or C5 position. Based on studies of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, it is anticipated that the reaction can be controlled to favor substitution at one of the bromine atoms.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3,5-Dibromopyridine Derivative

The following protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid, a close structural analog of the target molecule.[1][2]

| Parameter | Condition |

| Reactants | |

| 5-bromo-2-methylpyridin-3-amine | |

| Arylboronic acid (1.1 equiv.) | |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₃PO₄ (2.2 equiv.) |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 85-95 °C |

| Reaction Time | >15 hours |

| Work-up | Filtration, extraction with ethyl acetate, and column chromatography. |

Quantitative Data Summary (Analogous Reaction) [1][2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 75 |

| 2 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 72 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 78 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. For this compound, regioselective Sonogashira coupling is expected to occur preferentially at the more reactive C3-position. Studies on the Sonogashira coupling of 3,5-dibromo-2-pyrone have demonstrated that regioselective alkynylation at the C3 position can be achieved with good to excellent yields.[3]

General Reaction Scheme:

Figure 2: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling of a 3-Bromopyridine Derivative

This protocol is based on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[4]

| Parameter | Condition |

| Reactants | |

| 2-Amino-3-bromopyridine | |

| Terminal alkyne (1.2 equiv.) | |

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5 mol%) |

| Co-catalyst | CuI (5 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 3 hours |

| Work-up | Standard aqueous work-up and purification by column chromatography. |

Quantitative Data Summary (Analogous Reaction) [4]

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |

| 3 | 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine | 72 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. For this compound, this methodology allows for the introduction of a variety of primary and secondary amines, with selectivity anticipated at the C3 position.

General Reaction Scheme:

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine derivative.[5]

| Parameter | Condition |

| Reactants | |

| Bromopyridine derivative | |

| Amine (2.0 equiv.) | |

| Catalyst | [Pd₂(dba)₃] (0.01 equiv.) |

| Ligand | (±)-BINAP (0.02 equiv.) |

| Base | NaOtBu (2.8 equiv.) |

| Solvent | Toluene |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Work-up | Aqueous work-up, extraction with diethyl ether, and recrystallization. |

Regioselectivity

The regioselectivity of cross-coupling reactions on this compound is a critical aspect for its synthetic utility. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and oxidative addition in palladium catalysis. The position of the bromine atoms relative to the nitrogen and the hydroxymethyl group dictates their relative reactivity.

Studies on related 3,5-dihalopyridine systems suggest that the C3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This is attributed to the electronic influence of the adjacent nitrogen atom. For instance, in the cross-coupling of N-(3,5-dibromo-2-pyridyl)piperazines, regioselective substitution occurs at the 3-position.[6]

Logical Relationship of Reactivity:

Figure 4: Factors influencing the regioselective reactivity of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly substituted pyridine derivatives. The differential reactivity of the two bromine atoms allows for regioselective functionalization via palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide provides the necessary foundational knowledge, including experimental protocols and reactivity trends, to enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further optimization of reaction conditions may be required for specific substrates to achieve the desired selectivity and yield.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

Stability and Storage of (3,5-Dibromopyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3,5-Dibromopyridin-2-yl)methanol. The information herein is intended to ensure the long-term integrity and reliability of this compound for research, development, and manufacturing purposes. This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant chemical workflows.

Core Stability and Storage Recommendations

This compound is a solid, crystalline compound that requires specific storage conditions to prevent degradation. The primary factors influencing its stability are temperature, light, moisture, and compatibility with other substances.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Minimizes the rate of potential thermal degradation. |

| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Prevents oxidation and degradation due to moisture. |

| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment, especially for larger quantities. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can cause rapid decomposition of the compound. |

Experimental Protocols for Stability Assessment

To ensure the stability of this compound under various conditions, a series of forced degradation studies can be performed. These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines and can be adapted for this specific compound.[1][2][3]

General Sample Preparation

For all studies, prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Hydrolytic Stability

-

Acidic Hydrolysis :

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 48 hours.

-

At time points of 0, 6, 12, 24, and 48 hours, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis :

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 48 hours.

-

At the same specified time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

-

-

Neutral Hydrolysis :

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate at 60°C for 48 hours and sample at the specified time points for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 48 hours, protected from light.

-

Sample at 0, 6, 12, 24, and 48 hours for analysis.

Thermal Degradation

-

Place a known quantity of the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

-

At specified time intervals, withdraw samples, dissolve in the initial solvent, and analyze.

Photostability

-

Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the light-exposed and control samples at the end of the exposure period.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at an appropriate wavelength (determined by UV scan).

-

Injection Volume : 10 µL.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Potential Role in Signaling Pathway Inhibition

Brominated pyridines have been investigated for their potential to inhibit various signaling pathways, particularly in the context of cancer research.[5] The following diagram illustrates a hypothetical signaling pathway that could be targeted by a compound like this compound, based on the activities of similar molecules.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Synthesis and Purification Workflow

The synthesis of this compound can be logically derived from procedures for similar compounds. A plausible workflow is outlined below.

Caption: A logical workflow for the synthesis and purification of the target compound.

This guide provides a foundational understanding of the stability and storage requirements for this compound. For critical applications, it is imperative to conduct specific, in-house stability studies to establish a comprehensive stability profile under the intended conditions of use and storage.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of (3,5-Dibromopyridin-2-yl)methanol

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is instrumental in constructing biaryl and hetero-biaryl scaffolds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

(3,5-Dibromopyridin-2-yl)methanol is a valuable building block for creating complex, polysubstituted pyridine derivatives. The two bromine atoms offer sites for sequential or regioselective functionalization, enabling the synthesis of diverse compound libraries for drug discovery and development. The hydroxymethyl group at the C2 position can serve as a synthetic handle for further modifications and may influence the regioselectivity of the coupling reaction.

Key Considerations for this compound

-

Regioselectivity: In 3,5-dihalopyridine systems, the site of the first coupling is a critical consideration. The electronic properties of the pyridine ring and the influence of substituents dictate the relative reactivity of the C3 and C5 positions. For unsymmetrical 3,5-dibromopyridines, substituents at the C2 position that can coordinate to the palladium catalyst, such as amines or potentially the hydroxyl group of the methanol substituent, are known to promote the initial reaction at the C3 position.[4]

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yield and selectivity. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., dppf, Q-phos) can be employed.[4] Ligand selection can even be used to tune the regioselectivity of the coupling.[4]

-

Reaction Conditions: The base, solvent, and temperature are key parameters that must be optimized. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][5] Solvent systems often consist of an organic solvent like 1,4-dioxane, toluene, or DMF, frequently with water as a co-solvent.[1][5][6]

Catalytic Cycle and Experimental Workflow

The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2]

Caption: General Catalytic Cycle of Suzuki-Miyaura Coupling.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Representative Conditions & Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 16 | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 17 | 82 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 79 |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 19 | 75 |

| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 16 | 80 |

Data adapted from studies on N-[5-bromo-2-methylpyridin-3-yl]acetamide, a close structural analog.[5]

Experimental Protocols

This section provides a general protocol for the mono-arylation of this compound. The reaction conditions may require optimization for specific boronic acids.

Materials and Reagents

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a Schlenk flask or reaction vial

-

Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

Protocol 1: Conventional Heating

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of degassed water per 1 mmol of the starting pyridine) via syringe.[5]

-

Heating: Stir the reaction mixture at 85-95 °C under the inert atmosphere.[5]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times.

-

Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]

-

Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water) to the vial and seal it with a cap.

-

Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).[7] Optimal conditions should be determined empirically.

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Perform the work-up and purification steps as described in the conventional heating protocol.[1]

These protocols provide a solid foundation for researchers to successfully perform Suzuki-Miyaura coupling reactions with this compound and explore the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: Sonogashira Coupling of 3,5-Dibromopyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] For heteroaromatic compounds like pyridine, the introduction of alkynyl moieties via Sonogashira coupling provides access to a wide range of complex molecules with significant biological and material properties.

This document provides detailed application notes and optimized protocols for the Sonogashira coupling of 3,5-dibromopyridine derivatives. The reactivity of the C-Br bond is intermediate, generally requiring more forcing conditions than an aryl iodide but being more reactive than an aryl chloride.[1] The protocols herein are designed to be robust and applicable to a variety of substrates, ensuring high efficiency and yield.

Core Reaction Components and Optimization

The success of the Sonogashira coupling hinges on the careful selection and optimization of several key components:

-

Palladium Catalyst: A palladium(0) complex is the active catalyst.[1] This is often generated in situ from a stable palladium(II) precursor like Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂.[1][4][5] The choice of ligands, often phosphines like triphenylphosphine (PPh₃), is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[1][2]

-

Copper(I) Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), act as a co-catalyst.[1][6] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center, thereby increasing the reaction rate and allowing for milder conditions.[1] Copper-free versions of the reaction exist but often require specific ligands or conditions to proceed efficiently.[7]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[4][6] It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: The solvent must dissolve all reactants.[8] Common choices include polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), and non-polar solvents like toluene.[4][6][8]

General Reaction Scheme

The general scheme for the Sonogashira coupling of a 3,5-dibromopyridine derivative is shown below, illustrating the potential for mono- or di-alkynylation.

Caption: General Sonogashira coupling of 3,5-dibromopyridine.

Data Summary: Optimized Reaction Conditions

The following table summarizes various reported conditions for the Sonogashira coupling of bromopyridine derivatives, which serve as a strong starting point for optimizing reactions with 3,5-dibromopyridine substrates.

| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 2-Amino-3-bromopyridines | Various Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (~3.7) | DMF | 100 | 3 | 72-96 | [5][9] |

| 3-Bromopyridine-D4 | Terminal Alkyne (1.2 eq) | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (excess) | DMF | 100 | 3 | N/A | [4] |

| Aryl Bromide | Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | - | Et₂NH (6) | DMF | RT | 48-72 | N/A | [6] |

| 4-Bromopyridine HCl | 4-N,N-dimethylaminophenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | - | Piperidine (~3) | CH₃CN | Reflux | 8 | 94 | [10] |

| 6-Bromo-3-fluoro-2-cyanopyridine | Various Terminal Alkynes | Pd(PPh₃)₄ (15) | CuI (30) | - | Et₃N (excess) | THF/Et₃N | RT | 16 | 43-97 | [11] |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP (2) | DMSO | RT | N/A | High | [7] |

Experimental Workflow

The general workflow for performing a Sonogashira coupling reaction involves careful setup under an inert atmosphere, followed by reaction execution, work-up, and purification.

Caption: Standard experimental workflow for Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a general guideline based on optimized conditions for related bromopyridine substrates and can be adapted for specific 3,5-dibromopyridine derivatives.[4][5][9]

Materials:

-

3,5-dibromopyridine derivative (1.0 equiv)

-

Terminal alkyne (1.1-2.5 equiv, depending on desired mono/di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (1-5 mol%)

-

Copper(I) Iodide (CuI) (2-10 mol%)

-

Ligand (e.g., PPh₃) (2-10 mol%, if required)

-

Anhydrous base (e.g., Et₃N, DIPEA)

-

Anhydrous solvent (e.g., DMF, THF, Toluene)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3,5-dibromopyridine derivative (1.0 equiv), palladium catalyst, copper(I) iodide, and any additional ligand.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

-

Reagent Addition:

-

Add the anhydrous solvent (e.g., DMF) via syringe, followed by the anhydrous amine base (e.g., Et₃N).

-

Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-activation.

-

Add the terminal alkyne dropwise via syringe. For di-substitution, at least 2.2 equivalents of the alkyne should be used.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or a stable product mixture is observed. Reaction times can vary from 3 to 24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove the amine base and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono- and/or di-alkynylated pyridine product.

-

-

Analysis:

-

Characterize the purified product(s) using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

-

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active palladium precatalyst, or employing bulky, electron-rich phosphine ligands to protect the palladium center from coordination by the pyridine nitrogen.[4]

-

Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne.[6] This can be minimized by using copper-free conditions, slow addition of the alkyne, or ensuring a strictly anaerobic environment.[10]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a robust inert atmosphere throughout the setup and reaction is critical for success.[10]

-

Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous, as water can interfere with the catalytic cycle.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.lucp.net [books.lucp.net]

- 9. scirp.org [scirp.org]

- 10. depts.washington.edu [depts.washington.edu]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for the Heck Reaction of Disubstituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The reaction's tolerance of a wide range of functional groups makes it a valuable tool in the drug development pipeline.[2]

This document provides detailed application notes and protocols for the Heck reaction specifically tailored for the synthesis of disubstituted vinylpyridines from their corresponding dihalopyridine precursors. Particular attention is given to the challenges and outcomes associated with different substitution patterns on the pyridine ring, including double Heck reactions and regioselectivity.

Data Presentation: Comparative Analysis of Heck Reactions on Disubstituted Pyridines

The successful synthesis of disubstituted vinylpyridines via the Heck reaction is highly dependent on the starting dihalopyridine isomer, the nature of the alkene, and the reaction conditions. The following tables summarize quantitative data from the literature to provide a comparative overview of expected yields and outcomes.

Table 1: Double Heck Reaction of Dibromopyridines with Various Alkenes

| Entry | Dihalopyridine | Alkene | Product | Yield (%) |

| 1 | 3,5-Dibromopyridine | Styrene | 3,5-Distyrylpyridine | 85 |

| 2 | 3,5-Dibromopyridine | n-Butyl acrylate | 3,5-Bis(2-(butoxycarbonyl)vinyl)pyridine | 78 |

| 3 | 2,3-Dibromopyridine | Styrene | 2,3-Distyrylpyridine | 65 |

| 4 | 2,3-Dibromopyridine | n-Butyl acrylate | 2,3-Bis(2-(butoxycarbonyl)vinyl)pyridine | 55 |

Reaction Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100-120 °C. Data is compiled from representative literature procedures.

Table 2: Comparative Reactivity of 2,6-Dihalo- vs. 3,5-Dibromopyridines in Double Heck Reactions

| Entry | Dihalopyridine | Alkene | Catalyst System | Temperature (°C) | Yield (%) of Disubstituted Product |

| 1 | 3,5-Dibromopyridine | Styrene | Pd(OAc)₂ / PPh₃ | 110 | 85 |

| 2 | 2,6-Dichloropyridine | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | 120 | 75 |

| 3 | 3,5-Dibromopyridine | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | 110 | 78 |

| 4 | 2,6-Dichloropyridine | n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | 120 | 70 |

Note: Direct comparison is challenging due to varying optimal conditions. Generally, bromides are more reactive than chlorides, but catalyst and ligand choice can significantly influence outcomes.[2][3]

Key Considerations for Disubstituted Pyridines

-

Reactivity of Halogens: The reactivity of the carbon-halogen bond in the oxidative addition step follows the order I > Br > Cl. Consequently, diiodopyridines are the most reactive substrates, followed by dibromo- and then dichloropyridines. Reactions with dichloropyridines often require more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃) to achieve good yields.[3]

-

Regioselectivity in Unsymmetrical Dihalopyridines: For unsymmetrically substituted pyridines like 2,3- and 2,5-dihalopyridines, the regioselectivity of the Heck reaction is a critical consideration. The electronic and steric environment of each halogen atom influences its reactivity.

-

2,3-Dihalopyridines: The halogen at the 2-position is generally more sterically hindered than the one at the 3-position.

-

2,5-Dihalopyridines: The reaction of 2,5-dibromopyridine can lead to unexpected outcomes. Under certain palladium-catalyzed conditions, it can undergo dimerization to form 5,5'-dibromo-2,2'-bipyridine, which then undergoes a subsequent twofold Heck reaction.[1]

-

Experimental Protocols

The following are representative protocols for the Heck reaction of disubstituted pyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Thermal Heck Reaction of 3,5-Dibromopyridine with Styrene

This protocol describes a typical procedure for a double Heck reaction using conventional heating.

Materials:

-

3,5-Dibromopyridine

-

Styrene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.12 mmol, 12 mol%).

-

Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).

-

Add styrene (2.5 mmol) to the mixture.

-

Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3,5-distyrylpyridine.

Protocol 2: Microwave-Assisted Heck Reaction of 2,6-Dichloropyridine with n-Butyl Acrylate

This protocol utilizes microwave irradiation to accelerate the reaction, which is particularly useful for less reactive aryl chlorides.

Materials:

-

2,6-Dichloropyridine

-

n-Butyl acrylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

Procedure:

-

In a microwave reaction vial, combine 2,6-dichloropyridine (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and tri-tert-butylphosphine (0.06 mmol, 6 mol%).

-

Add cesium carbonate (2.2 mmol) and anhydrous 1,4-dioxane (5 mL).

-

Add n-butyl acrylate (2.5 mmol) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120-140 °C for 30-60 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired 2,6-bis(2-(butoxycarbonyl)vinyl)pyridine.

Visualizing the Heck Reaction: Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Caption: General experimental workflow for the Heck reaction.

References

(3,5-Dibromopyridin-2-yl)methanol: A Versatile Building Block in Medicinal Chemistry

(3,5-Dibromopyridin-2-yl)methanol is emerging as a crucial intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique substitution pattern, featuring two bromine atoms and a hydroxymethyl group on a pyridine ring, provides multiple reaction sites for structural elaboration, making it a valuable tool for drug discovery and development professionals. This application note details the synthesis of this key building block and explores its utility in the preparation of potential therapeutic agents, particularly kinase inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 3,5-dibromopyridine. The overall synthetic strategy involves the introduction of a hydroxymethyl group at the 2-position of the pyridine ring. A plausible and efficient route involves the conversion of 3,5-dibromopyridine to a carboxylic acid or aldehyde intermediate, followed by reduction to the desired alcohol.

Protocol 1: Synthesis of 3,5-Dibromopyridine[1]

This protocol outlines the synthesis of the starting material, 3,5-dibromopyridine, from pyridine.

Materials:

-

Pyridine

-

Concentrated Sulfuric Acid (98%)

-

Thionyl Chloride

-

Bromine

-

Methanol

Procedure:

-

In a suitable reaction vessel, carefully add 100 g of pyridine to a mixture of 100 g of concentrated sulfuric acid and 300 g of thionyl chloride.

-

Heat the mixture to reflux.

-

Over a period of 10 hours, add 550 g of bromine dropwise to the refluxing mixture.

-

After the addition is complete, raise the temperature to 130°C and monitor the reaction until the evolution of red-brown gas ceases.

-

Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.

-

Collect the crude product. Dissolve the crude product in methanol and recrystallize to obtain pure 3,5-dibromopyridine. The typical yield is approximately 82%.

Protocol 2: Synthesis of this compound via Grignard Reaction and Formylation

This protocol describes a potential route to introduce a formyl group at the 2-position, which can then be reduced.

Materials:

-

3,5-Dibromopyridine

-

Isopropylmagnesium chloride

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3,5-dibromopyridine (1.0 eq.) in anhydrous diethyl ether. Cool the solution to -10 °C. Slowly add a solution of isopropylmagnesium chloride (1.1 eq.) in diethyl ether. Stir the mixture at this temperature for 1 hour.

-

Formylation: Cool the reaction mixture to -78 °C and slowly add N,N-dimethylformamide (1.5 eq.). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Aldehyde Isolation: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dibromopyridine-2-carboxaldehyde. Purify the crude product by column chromatography.

-

Reduction to the Alcohol: Dissolve the purified 3,5-dibromopyridine-2-carboxaldehyde (1.0 eq.) in methanol. Cool the solution in an ice bath and add sodium borohydride (1.5 eq.) portion-wise. Stir the reaction mixture at room temperature for 2 hours.

-

Final Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in the Synthesis of Kinase Inhibitors

The 3,5-dibromopyridine scaffold is a privileged structure in the design of kinase inhibitors. The bromine atoms serve as versatile handles for introducing various substituents through cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The 2-hydroxymethyl group can participate in hydrogen bonding interactions within the kinase active site or serve as a point for further functionalization.

Derivatives of this compound can be designed to target a variety of kinases implicated in diseases like cancer. For instance, substitution at the 3- and 5-positions with different aryl or heteroaryl groups can modulate the selectivity and potency of the resulting inhibitors.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the diversification of the this compound core.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1 to 2.2 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Quantitative Data Summary

While specific quantitative data for the biological activity of derivatives directly synthesized from this compound are not extensively available in the public domain, the following table summarizes the anticancer activity of related substituted pyridine derivatives to illustrate the potential of this scaffold.

| Compound Class | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| 3,5-Disubstituted quinolines | c-Met kinase | < 1.0 nM | [1] |

| 3-Amino-5-bromopyridine derivatives | L1210 leukemia | T/C values up to 255% | N/A |

| Pyridine-based PIM-1 inhibitors | MCF-7, HepG2 | 0.5 µM, 5.27 µM | [2] |

| 4-(Arylaminomethyl)benzamide derivatives | EGFR | 91-92% inhibition at 10 nM | [3] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthetic workflow for this compound and a conceptual signaling pathway that could be targeted by its derivatives.